13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, a phenylthio group, and a dihydropyrido[1,2-a:4’,3’-d]pyrimidinone core, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves several steps. One common approach is the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then further derivatized to obtain the final compound . The reaction conditions typically involve the use of solvents such as ethanol and triethylamine, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications. It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy . The compound’s unique structure allows for modifications that can enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells . The molecular pathways involved include the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one include other fused pyrimidines, such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine and imidazo[1,2-a]pyrimidines . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of 8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combination of a chloro group and a phenylthio group, which contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEMIIAMXMEIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CCSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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